molecular formula C16H11F3O3 B13702142 2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid

2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid

Cat. No.: B13702142
M. Wt: 308.25 g/mol
InChI Key: NRVNDVXJQYGPBL-UHFFFAOYSA-N
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Description

2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid is a compound with the molecular formula C10H7F3O3 and a molecular weight of 232.16 g/mol . It is a solid at room temperature and is primarily used for research purposes . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to another phenyl ring through a propanoic acid moiety.

Preparation Methods

The synthesis of 2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.

Chemical Reactions Analysis

2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H11F3O3

Molecular Weight

308.25 g/mol

IUPAC Name

2-oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid

InChI

InChI=1S/C16H11F3O3/c17-16(18,19)13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(20)15(21)22/h1-8H,9H2,(H,21,22)

InChI Key

NRVNDVXJQYGPBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(=O)O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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